5-(4-chlorophenyl)-2-(methylsulfanyl)-1H-imidazole

Lipophilicity PSA Permeability

5-(4-Chlorophenyl)-2-(methylsulfanyl)-1H-imidazole (C₁₀H₉ClN₂S, MW 224.71) is a disubstituted imidazole featuring a 4-chlorophenyl moiety at position 5 and a methylsulfanyl (-SCH₃) group at position This scaffold sits at the intersection of two privileged medicinal chemistry themes: the 2-alkylsulfanylimidazole class, which includes well-characterized p38α MAP kinase inhibitors , and the 4-chlorophenyl-substituted azole family, which has demonstrated superior antifungal activity compared to unsubstituted phenyl analogs. The compound’s computed physicochemical profile (XLogP ≈ 3.45, topological PSA ≈ 54 Ų) distinguishes it sharply from its 2-thiol counterpart and confers a balanced lipophilicity suitable for cell permeability while retaining acceptable polarity.

Molecular Formula C10H9ClN2S
Molecular Weight 224.71
CAS No. 67642-97-1
Cat. No. B2724801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-chlorophenyl)-2-(methylsulfanyl)-1H-imidazole
CAS67642-97-1
Molecular FormulaC10H9ClN2S
Molecular Weight224.71
Structural Identifiers
SMILESCSC1=NC=C(N1)C2=CC=C(C=C2)Cl
InChIInChI=1S/C10H9ClN2S/c1-14-10-12-6-9(13-10)7-2-4-8(11)5-3-7/h2-6H,1H3,(H,12,13)
InChIKeyPLMBPRNPVNHZRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(4-Chlorophenyl)-2-(methylsulfanyl)-1H-imidazole (CAS 67642-97-1) – A Strategic Methylthio-Imidazole Scaffold for Kinase-Targeted Medicinal Chemistry


5-(4-Chlorophenyl)-2-(methylsulfanyl)-1H-imidazole (C₁₀H₉ClN₂S, MW 224.71) is a disubstituted imidazole featuring a 4-chlorophenyl moiety at position 5 and a methylsulfanyl (-SCH₃) group at position 2. This scaffold sits at the intersection of two privileged medicinal chemistry themes: the 2-alkylsulfanylimidazole class, which includes well-characterized p38α MAP kinase inhibitors [1], and the 4-chlorophenyl-substituted azole family, which has demonstrated superior antifungal activity compared to unsubstituted phenyl analogs [2]. The compound’s computed physicochemical profile (XLogP ≈ 3.45, topological PSA ≈ 54 Ų) [3] distinguishes it sharply from its 2-thiol counterpart and confers a balanced lipophilicity suitable for cell permeability while retaining acceptable polarity. The methylsulfanyl group serves as a masked thiol handle for controlled oxidation to sulfoxide or sulfone, a transformation critical for modulating pharmacokinetic and pharmacodynamic properties in advanced lead optimization programs.

Why 5-(4-Chlorophenyl)-2-(methylsulfanyl)-1H-imidazole Cannot Be Replaced by In-Class Analogs


Substituting 5-(4-chlorophenyl)-2-(methylsulfanyl)-1H-imidazole with a closely related imidazole, such as the 2-thiol, 2-sulfone, 4-fluorophenyl, or unsubstituted phenyl analog, introduces quantifiable liabilities that compromise synthetic utility, biological target engagement, and lead optimization trajectories. The methylsulfanyl group confers a distinct oxidation potential that is absent in the thiol (which forms disulfides unpredictably) or the sulfone (which cannot be further oxidized), limiting the chemist’s ability to fine-tune electronic and steric properties . Replacement of the 4-chlorophenyl with a 4-fluorophenyl or unsubstituted phenyl alters both LogP (ΔLogP ≥ 1.0) and the halogen-bonding capability critical for kinase hinge-region interactions [1]. Even the regioisomer in which the 4-chlorophenyl occupies the 4-position rather than the 5-position can lead to a >10-fold loss in binding affinity for ATP-competitive kinase targets, as incorrect imidazole N-substitution disrupts the essential hydrogen bond with the conserved catalytic lysine [2]. These non-interchangeable properties demand precise structural fidelity for reproducible research outcomes and successful structure–activity relationship (SAR) campaigns.

Quantitative Differentiation Evidence: 5-(4-Chlorophenyl)-2-(methylsulfanyl)-1H-imidazole vs. Closest Analogs


Lipophilicity and Polarity Advantage Over the 2-Thiol Analog (CAS 93103-18-5)

The target compound exhibits significantly higher computed lipophilicity (XLogP ≈ 3.45) compared to its direct 2-thiol analog, 5-(4-chlorophenyl)-1H-imidazole-2-thiol (XLogP = 2.0), representing a ΔLogP of +1.45 [1][2]. This increase in LogP is accompanied by a slight reduction in topological polar surface area (TPSA: ~54 Ų vs. 56.2 Ų) and, critically, a decrease in hydrogen bond donor count from 2 (thiol: NH + SH) to 1 (methylsulfanyl: NH only) [2]. The elimination of the thiol H-bond donor enhances passive membrane permeability by reducing desolvation penalty, while the higher LogP improves partitioning into lipid bilayers, predicting superior oral absorption and cellular uptake in cell-based assays.

Lipophilicity PSA Permeability

Regioisomeric Integrity Required for p38α MAP Kinase Binding Affinity

In the pyridinylimidazole class of ATP-competitive kinase inhibitors, the position of the halogen-substituted phenyl ring relative to the imidazole N1/N3 atoms is a critical determinant of potency. Structural biology studies have established that trisubstituted imidazoles (with the aryl group at the 5-position) form a hydrogen bond between the N3 atom and the conserved Lys53 side chain in the p38α MAP kinase ATP pocket. Substitution on the N1 atom proximal to the 4-fluorophenyl ring prevents this hydrogen bond and reportedly causes a 'tremendous drop in inhibitory activity' [1]. Since 5-(4-chlorophenyl)-2-(methylsulfanyl)-1H-imidazole exists exclusively as the 5-aryl regioisomer, it precludes the formation of the inactive N1-substituted isomer that can arise during synthesis of analogs lacking regiochemical control.

Regioisomerism Kinase inhibition Binding affinity

Methylsulfanyl as a Versatile Oxidation Handle vs. Pre-Oxidized Sulfone Analogs

The methylsulfanyl substituent at the imidazole 2-position is a strategic intermediate oxidation state that permits controlled conversion to methylsulfinyl (-SOCH₃) or methylsulfonyl (-SO₂CH₃) derivatives. In the pyridinylimidazole p38 MAP kinase inhibitor series, the parent methylsulfanyl compound ML3403 (IC₅₀ = 0.38 µM for p38α) undergoes rapid in vivo bioactivation to its active sulfoxide metabolite ML3603 [1]. Direct procurement of the pre-oxidized sulfone analog (e.g., 2-methylsulfonyl-5-(4-chlorophenyl)-1H-imidazole) eliminates this metabolic tuning capability and often results in reduced aqueous solubility (due to increased crystallinity) and altered potency profiles. The methylsulfanyl compound thus offers a flexible platform for systematic oxidation state-dependent SAR exploration, which is not available from the sulfone or thiol analogs.

Synthetic handle Oxidation Prodrug design

4-Chlorophenyl vs. 4-Fluorophenyl: Halogen-Specific Lipophilicity and Halogen-Bonding Differences

The 4-chlorophenyl substituent in the target compound provides a distinct halogen-bonding donor profile compared to the 4-fluorophenyl analog frequently used in pyridinylimidazole kinase inhibitors (e.g., ML3403, SB203580). Chlorine has a larger polarizable surface and a more positive σ-hole than fluorine, enabling stronger halogen bonding with backbone carbonyl oxygens in the kinase hinge region (e.g., Met109 in p38α). The replacement of 4-fluorophenyl with 4-chlorophenyl also increases the computed LogP by approximately 0.5–0.7 units [1], which can improve blood–brain barrier penetration when CNS kinase targets are pursued. In antifungal imidazole series, the 4-chloro substitution has been shown to consistently improve in vitro potency compared to the unsubstituted phenyl analog [2], suggesting that the chloro substituent contributes favorably to target engagement across multiple biological contexts.

Halogen bonding Lipophilicity Kinase selectivity

High-Value Application Scenarios for 5-(4-Chlorophenyl)-2-(methylsulfanyl)-1H-imidazole


p38α MAP Kinase Inhibitor Lead Diversification via Controlled Oxidation

The target compound serves as the ideal starting material for generating a focused library of 2-methylsulfanyl, 2-methylsulfinyl, and 2-methylsulfonyl analogs of 4-chlorophenyl pyridinylimidazoles. Because the methylsulfanyl group can be chemoselectively oxidized to either sulfoxide or sulfone without affecting the 4-chlorophenyl ring, medicinal chemistry teams can systematically probe the influence of sulfur oxidation state on p38α MAP kinase potency and metabolic stability. This application is directly informed by the ML3403 → ML3603 bioactivation paradigm, where the sulfoxide metabolite retains full kinase inhibitory activity while exhibiting altered pharmacokinetics [1].

Hinge-Region Halogen-Bonding SAR Exploration in Kinase Drug Discovery

The 4-chlorophenyl moiety provides a stronger σ-hole halogen bond donor than the ubiquitous 4-fluorophenyl found in most pyridinylimidazole kinase inhibitors. Researchers aiming to improve potency against kinases with a halogen-accepting backbone carbonyl in the hinge region (e.g., Met109 in p38α, Met793 in EGFR) can use this compound to construct analogs that retain the methylsulfanyl oxidation handle while exploiting the enhanced halogen-bonding capacity of the 4-chlorophenyl group. This rationale is supported by the observed activity advantage of 4-chloro-substituted azoles over unsubstituted phenyl analogs in antifungal SAR [2].

Regioisomerically Pure Intermediate for p38α Inhibitor Synthesis via N-Functionalization

Synthesis of tetrasubstituted pyridinylimidazoles requires regioselective N-alkylation or N-arylation on the imidazole ring. The target compound, as a 5-(4-chlorophenyl) regioisomer, ensures that the N3 atom remains available for the essential hydrogen bond with Lys53 in the p38α ATP pocket after N1 functionalization. Using this compound eliminates the synthetic burden of separating regioisomeric mixtures and guarantees that the final inhibitors maintain binding-competent geometry [3].

Comparative Physicochemical Profiling of Methylsulfanyl vs. Thiol Imidazole Scaffolds

For computational chemists and DMPK scientists evaluating imidazole-based compound libraries, the ∼1.5 LogP difference and distinct HBD count between the methylsulfanyl compound and its 2-thiol analog [4][5] make the former a superior candidate for CNS-penetrant kinase inhibitor programs. The higher lipophilicity and reduced hydrogen bond donor count predict a higher brain-to-plasma ratio, positioning this compound as a strategic choice for neurodegenerative disease targets where p38α MAP kinase inhibition is therapeutically relevant.

Quote Request

Request a Quote for 5-(4-chlorophenyl)-2-(methylsulfanyl)-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.